6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. After completion, the solution is cooled, filtered, and the residue is purified by flash column chromatography. The resulting colorless block crystals are obtained by slow evaporation from an ethyl acetate solution at room temperature .
Molecular Structure Analysis
The asymmetric unit of the crystal structure consists of one molecule of 6-Chloro-2-methyl-2H-indazol-5-yl)acetamide. The indazole moiety (N1–N2/C2–C8) is planar, with an r.m.s. deviation from the mean plane of 0.0692 Å .
Chemical Reactions Analysis
While there is limited information available on specific chemical reactions involving this compound, it is essential to explore potential transformations. One notable approach is catalytic protodeboronation of alkyl boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation. This radical-based method could be applied to 6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
6-chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-12(8-9-13(19)20-10)18(26)21-16-14-15(11-6-4-3-5-7-11)24-25(2)17(14)23-22-16/h3-9H,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLUHILVZHSRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)NC2=C3C(=NN(C3=NN2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide |
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